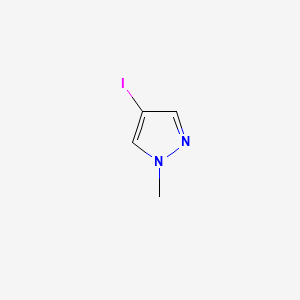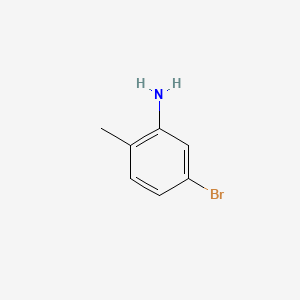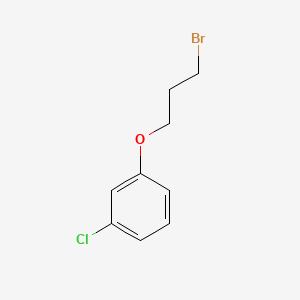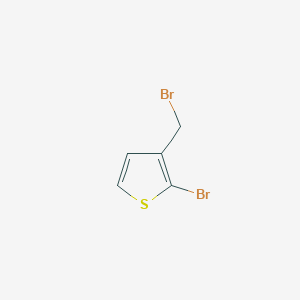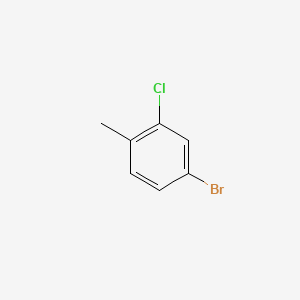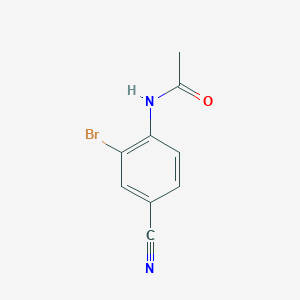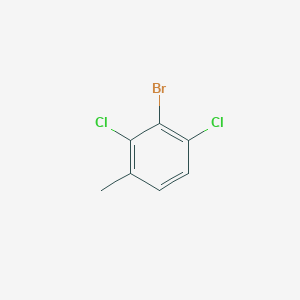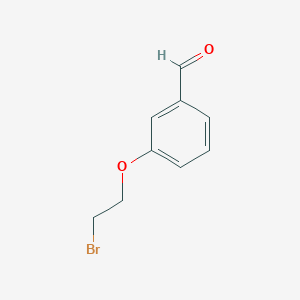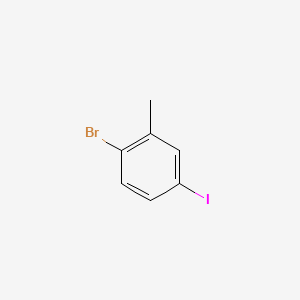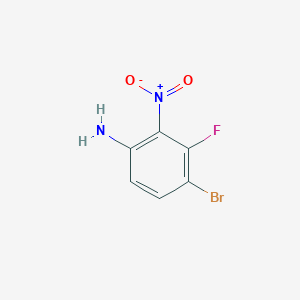
4-溴-3-氟-2-硝基苯胺
概述
描述
4-Bromo-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
科学研究应用
4-Bromo-3-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and proteins . The bromine, fluorine, and nitro groups in the compound could potentially interact with these targets, affecting their function.
Mode of Action
These include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . This property could influence how 4-Bromo-3-fluoro-2-nitroaniline interacts with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties could influence its bioavailability .
Result of Action
Nitro compounds can cause various biological effects, including oxidative stress and dna damage . The presence of bromine, fluorine, and nitro groups in the compound could potentially lead to similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-fluoro-2-nitroaniline. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound is classified as hazardous to the aquatic environment, indicating that it could have environmental implications .
生化分析
Biochemical Properties
4-Bromo-3-fluoro-2-nitroaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions such as cobalt (II), nickel (II), and copper (II) . These interactions can influence the activity of metalloenzymes and other metal-dependent proteins, potentially affecting various biochemical pathways.
Cellular Effects
4-Bromo-3-fluoro-2-nitroaniline impacts various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The nitro group in 4-Bromo-3-fluoro-2-nitroaniline is known to be a strong electron-withdrawing group, which can alter the electronic properties of the molecule and its interactions with cellular components .
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-fluoro-2-nitroaniline involves its binding interactions with biomolecules. The nitro group can participate in hydrogen bonding and electrostatic interactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can lead to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoro-2-nitroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects. It is important to determine the threshold levels at which the compound becomes toxic to ensure safe usage in research .
Metabolic Pathways
4-Bromo-3-fluoro-2-nitroaniline is involved in metabolic pathways that include its reduction to amines and interactions with enzymes such as nitroreductases. These enzymes facilitate the conversion of the nitro group to an amine group, which can then participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, 4-Bromo-3-fluoro-2-nitroaniline is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoro-2-nitroaniline is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amino group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Bromination: The nitroaniline derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like N,N-dimethylformamide (DMF) at low temperatures (0°C to room temperature) to introduce the bromine atom at the para position relative to the amino group
Industrial Production Methods
Industrial production methods for 4-Bromo-3-fluoro-2-nitroaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-3-fluoro-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: 4-Bromo-3-fluoro-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-3-fluoro-2-nitrosoaniline or 4-Bromo-3-fluoro-2-nitroaniline.
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoroaniline: Similar structure but lacks the nitro group.
3-Fluoro-2-nitroaniline: Similar structure but lacks the bromine atom.
4-Fluoro-2-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-3-fluoro-2-nitroaniline is unique due to the presence of all three substituents (bromine, fluorine, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
属性
IUPAC Name |
4-bromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMANVRIDHGRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382470 | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-75-0 | |
| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
